Home > Products > Screening Compounds P69866 > Saralasin acetate
Saralasin acetate - 39698-78-7

Saralasin acetate

Catalog Number: EVT-3199730
CAS Number: 39698-78-7
Molecular Formula: C44H71N13O13
Molecular Weight: 990.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An octapeptide analog of angiotensin II (bovine) with amino acids 1 and 8 replaced with sarcosine and alanine, respectively. It is a highly specific competitive inhibitor of angiotensin II that is used in the diagnosis of HYPERTENSION.
Source and Classification

Saralasin acetate is derived from angiotensin II, specifically an octapeptide analog where the first amino acid is replaced by sarcosine and the eighth by alanine. This modification alters its interaction with angiotensin II receptors, making it a highly specific competitive inhibitor of angiotensin II. It is primarily classified as a peptide hormone antagonist and is utilized in clinical settings for diagnosing hypertension and studying renal physiology .

Synthesis Analysis

The synthesis of saralasin acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:

  1. Amino Acid Coupling: The amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  2. Cleavage: Once the desired peptide chain is assembled, it is cleaved from the solid support using trifluoroacetic acid (TFA), which also removes protecting groups from the amino acids.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate saralasin acetate from by-products and unreacted materials.
  4. Characterization: The final product undergoes characterization through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Saralasin acetate has a specific molecular structure characterized by its sequence of amino acids: Sarcosine (Sar), Threonine (Thr), Proline (Pro), Phenylalanine (Phe), Tyrosine (Tyr), Valine (Val), Alanine (Ala), and Histidine (His). The molecular formula for saralasin acetate is C40_{40}H56_{56}N10_{10}O9_{9}S, with a molecular weight of approximately 872.02 g/mol.

The structural modifications at positions one and eight enhance its binding affinity to angiotensin II receptors while minimizing its agonistic effects compared to native angiotensin II. This structural specificity allows for targeted therapeutic applications .

Chemical Reactions Analysis

Saralasin acetate primarily participates in competitive inhibition reactions with angiotensin II receptors. Its interaction can be described as follows:

  • Binding Reaction: Saralasin acetate binds reversibly to angiotensin II type 1 receptors, preventing angiotensin II from exerting its physiological effects such as vasoconstriction and aldosterone secretion.
  • Dose-Response Relationship: The potency of saralasin acetate can be quantified by its inhibition constant (Ki_i), reported to be approximately 0.32 nM for 74% of receptor binding sites .
Mechanism of Action

The mechanism of action of saralasin acetate involves its role as a competitive antagonist at angiotensin II receptors. When administered, it competes with endogenous angiotensin II for binding sites on these receptors, leading to:

  • Decreased Vasoconstriction: By blocking angiotensin II action, saralasin acetate reduces blood vessel constriction.
  • Lowered Blood Pressure: This antagonistic effect contributes to lowering systemic blood pressure, making it useful in hypertensive patients.
  • Renal Effects: Saralasin also affects renal blood flow and glomerular filtration rate by modulating renal vascular resistance through its receptor interactions .
Physical and Chemical Properties Analysis

Saralasin acetate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white powder.
  • Solubility: Saralasin acetate is soluble in water and organic solvents like methanol.
  • Stability: It is generally stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline conditions.
  • Melting Point: The melting point ranges around 200–210 °C, indicating thermal stability suitable for storage .
Applications

Saralasin acetate has several scientific applications:

  • Clinical Diagnosis: It is used in diagnostic tests for assessing renal function and hypertension management.
  • Research Tool: In pharmacological studies, it serves as a model compound for investigating angiotensin receptor interactions and developing new antihypertensive drugs.
  • Experimental Therapeutics: Its properties make it a candidate for exploring treatments related to cardiovascular diseases and conditions influenced by the renin-angiotensin system .
Historical Development and Pharmacological Significance of Saralasin Acetate

Discovery as the First Angiotensin II Receptor Antagonist

Saralasin acetate (chemical name: [Sar¹,Val⁵,Ala⁸]-angiotensin II) emerged in the early 1970s as the first rationally designed angiotensin II (Ang II) receptor antagonist. Its development marked a watershed moment in cardiovascular pharmacology, providing researchers with a targeted tool to probe the renin-angiotensin system (RAS). Pioneering work by Pals and colleagues demonstrated that saralasin competitively inhibited Ang II binding to vascular smooth muscle receptors, effectively lowering blood pressure in proportion to circulating Ang II levels [1] [4]. This discovery validated the concept that angiotensin receptor blockade could serve as a viable therapeutic strategy—a hypothesis that later catalyzed the development of nonpeptide angiotensin receptor blockers (ARBs) like losartan. Unlike earlier RAS inhibitors, saralasin distinguished itself through its direct antagonism of angiotensin receptors rather than inhibiting angiotensin-converting enzyme (ACE) or renin activity [3] [5].

The compound's clinical significance was initially demonstrated in diagnostic applications. Researchers employed saralasin infusion to identify renin-dependent hypertension, observing that patients with renovascular hypertension exhibited dramatic blood pressure reductions (>20 mmHg) during testing, whereas those with essential hypertension showed minimal response or paradoxical pressor effects [1] [7]. This diagnostic utility cemented saralasin's role in establishing the pathophysiological continuum linking RAS overactivity to hypertension. Despite its eventual market withdrawal in 1984 due to limitations including partial agonism and intravenous-only administration, saralasin laid the pharmacological groundwork for the entire ARB drug class that followed [1] [5].

Table 1: Key Pharmacological Properties of Saralasin Acetate

PropertyValue/CharacteristicSignificance
Receptor SpecificityAT1/AT2 dual antagonistBlocked both angiotensin receptor subtypes
Binding Affinity (Ki)0.32 nM (AT1 receptor)High-affinity competitive binding
Agonist ActivityPartial agonist at AT1Limited clinical utility in low-renin states
Diagnostic UtilityRenovascular hypertension IDConfirmed RAS involvement in hypertension subtypes

Structural Optimization from Angiotensin II Peptide Sequence

Saralasin's design stemmed from meticulous structure-activity relationship (SAR) studies of the native angiotensin II octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). Researchers systematically modified the peptide sequence to enhance receptor affinity and metabolic stability while minimizing agonism. Three strategic substitutions yielded the final saralasin structure:

  • Position 1 (Asp → Sarcosine): Replacement of aspartic acid with sarcosine (N-methylglycine) conferred resistance to aminopeptidase degradation. Unexpectedly, this modification also substantially increased vascular smooth muscle receptor affinity by optimizing electrostatic interactions with the AT1 receptor's extracellular domain [1] [4] [7].
  • Position 5 (Ile → Val): Isoleucine-to-valine substitution preserved hydrophobic interactions with the receptor's transmembrane helices while simplifying synthesis. Molecular modeling revealed that valine's shorter side chain maintained optimal contact with hydrophobic residues in the AT1 binding pocket [2] [6].
  • Position 8 (Phe → Ala): Alanine substitution at the C-terminus dramatically reduced intrinsic agonist activity. Native phenylalanine's aromatic side chain was identified as critical for receptor activation; its replacement with alanine's aliphatic group transformed Ang II from a full agonist to a partial agonist/antagonist [1] [7].

These modifications produced an octapeptide (molecular weight: 912.05 g/mol) with enhanced pharmacokinetic properties relative to native Ang II. However, saralasin retained peptide characteristics that limited its therapeutic utility: intravenous administration was required due to negligible oral bioavailability, and its plasma half-life remained short (3–5 minutes) despite sarcosine's protective effect [1] [3]. Nevertheless, this structural optimization approach established critical pharmacophore principles that later guided nonpeptide ARB development, particularly the necessity of C-terminal acidic groups (e.g., tetrazole in losartan) for high-affinity receptor binding [5].

Table 2: Structural Comparison of Angiotensin II and Saralasin

PositionAngiotensin II ResidueSaralasin ResidueFunctional Consequence
1Aspartic acidSarcosine↑ Metabolic stability; ↑ receptor affinity
5IsoleucineValinePreserved hydrophobic binding
8PhenylalanineAlanine↓ Agonist activity; antagonist profile

Role in Validating the Renin-Angiotensin System Pathophysiological Model

Saralasin served as an indispensable pharmacological tool for elucidating the RAS's role in hypertension and cardiovascular homeostasis. Before its development, the RAS was primarily conceptualized as an endocrine cascade regulating blood pressure and fluid balance. Saralasin infusion provided direct causal evidence linking angiotensin II overactivity to human hypertension pathophysiology:

  • Renovascular Hypertension Model Validation: In landmark clinical studies, saralasin administration produced rapid blood pressure normalization in patients with renal artery stenosis-induced hypertension while provoking pressor responses in low-renin essential hypertension. This diagnostic dichotomy confirmed angiotensin II's pathological dominance in renovascular disease and established RAS hyperactivity as a treatable mechanism [1] [3].
  • Cardiovascular Homeostasis Insights: Saralasin enabled unprecedented exploration of angiotensin's non-blood pressure effects. Research demonstrated that saralasin infusion reduced aldosterone secretion proportional to Ang II suppression, revealing the hormone's direct adrenal regulation role [1]. Additionally, studies in heart failure models showed saralasin improved hemodynamics by reducing afterload and inhibiting angiotensin-mediated cardiac remodeling—findings that presaged modern ARB use in heart failure management [3] [7].
  • Receptor Subtype Differentiation: Though initially characterized as a broad angiotensin antagonist, saralasin later helped distinguish AT1 and AT2 receptor functions. Recent neurite outgrowth assays in NG108-15 cells (which predominantly express AT2 receptors) revealed saralasin induces neuronal differentiation comparable to Ang II—an effect blocked by the AT2-selective antagonist PD123319. This unexpected AT2 agonism suggested saralasin's physiological effects involved complex receptor-specific modulation beyond simple AT1 blockade [6].

Saralasin's legacy persists through its conceptual contributions to modern RAS therapeutics. Its limitations—peptide nature, partial agonism, and parenteral administration—directly motivated the quest for orally active nonpeptide antagonists. The compound's diagnostic efficacy in identifying renin-dependent hypertension established patient selection paradigms later applied to ACE inhibitor and ARB trials. Furthermore, its dual AT1/AT2 activity foreshadowed contemporary research exploring AT2 receptor stimulation as a therapeutic strategy for tissue protection [5] [6].

Table 3: Key Clinical Research Applications of Saralasin

Application DomainResearch ImpactLegacy Contribution
Hypertension SubtypingDifferentiated renin-dependent vs. essential hypertensionFoundation for precision medicine in hypertension
Heart Failure PathophysiologyDemonstrated angiotensin's role in cardiac dysfunctionPaved way for ARB/ACEi use in heart failure
Receptor PharmacologyRevealed functional AT1/AT2 receptor dichotomyStimulated development of receptor-subtype selective agents

Properties

CAS Number

39698-78-7

Product Name

Saralasin acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate

Molecular Formula

C44H71N13O13

Molecular Weight

990.1 g/mol

InChI

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1

InChI Key

YBZYNINTWCLDQA-UHKVWXOHSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Synonyms

(Sar(1),Ala(8))ANGII
(Sar1,Val5,Ala8)Angiotensin II
1 Sar 8 Ala Angiotensin II
1 Sarcosine 8 Alanine Angiotensin II
1-Sar-8-Ala Angiotensin II
1-Sarcosine-8-Alanine Angiotensin II
Angiotensin II, 1-Sar-8-Ala
Angiotensin II, 1-Sarcosine-8-Alanine
angiotensin II, Sar(1)-Ala(8)-
angiotensin II, sarcosyl(1)-alanine(8)-
Anhydrous Saralasin Acetate
Hydrated Saralasin Acetate
Sar-Arg-Val-Tyr-Val-His-Pro-Ala
Saralasin
Saralasin Acetate
Saralasin Acetate, Anhydrous
Saralasin Acetate, Hydrated

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.